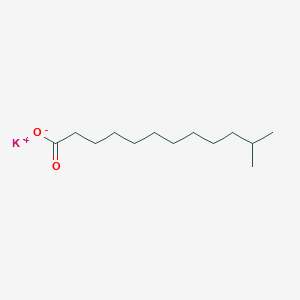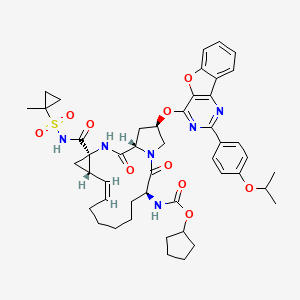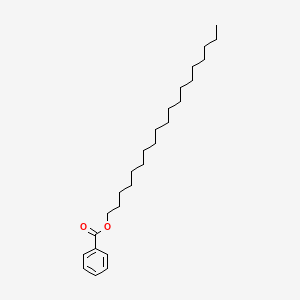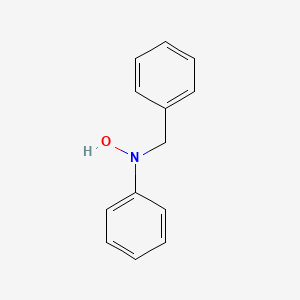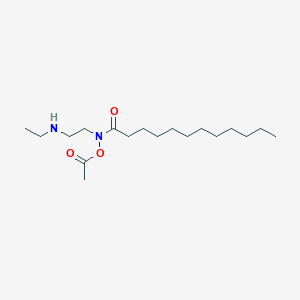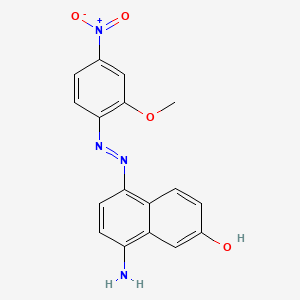![molecular formula C10H22O6Si B12668050 [3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane CAS No. 50650-15-2](/img/structure/B12668050.png)
[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane: is a chemical compound with the molecular formula C₁₀H₂₂O₆Si. It is a silane coupling agent that is often used in various industrial applications due to its ability to enhance the bonding between organic and inorganic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane typically involves the reaction of 3-chloropropyltrimethoxysilane with 1,3-dioxolane in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Condensation: The compound can undergo condensation reactions with other silanes or silanols to form cross-linked networks.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to facilitate the reaction.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Cross-linked siloxane networks.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of [3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane involves its hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds enhance the adhesion between different materials by forming a stable and durable interface .
Vergleich Mit ähnlichen Verbindungen
- [3-(2,3-Epoxypropoxy)propyl]trimethoxysilane
- [3-(Methacryloyloxy)propyl]trimethoxysilane
Comparison:
- [3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane is unique due to its ability to form stable dioxolane rings, which can enhance the flexibility and durability of the materials it is used with .
- [3-(2,3-Epoxypropoxy)propyl]trimethoxysilane is often used for its epoxy functionality, which provides strong adhesion and chemical resistance .
- [3-(Methacryloyloxy)propyl]trimethoxysilane is commonly used in applications requiring UV-curable coatings due to its methacrylate group .
Eigenschaften
CAS-Nummer |
50650-15-2 |
|---|---|
Molekularformel |
C10H22O6Si |
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
3-(1,3-dioxolan-4-ylmethoxy)propyl-trimethoxysilane |
InChI |
InChI=1S/C10H22O6Si/c1-11-17(12-2,13-3)6-4-5-14-7-10-8-15-9-16-10/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
GDMORJPWOKEOJP-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCOCC1COCO1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


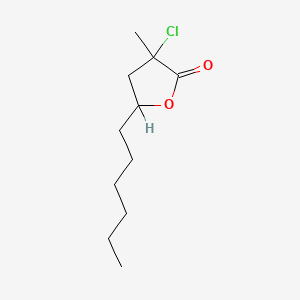
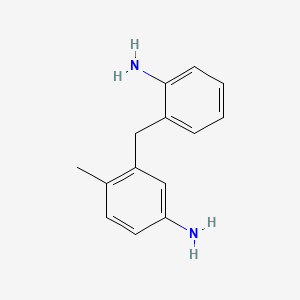
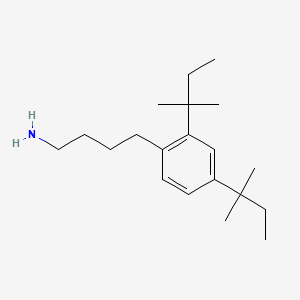

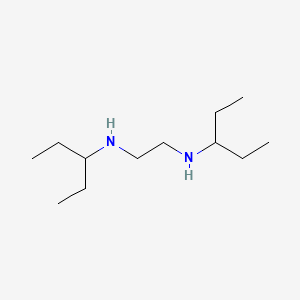
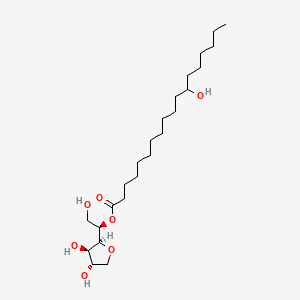
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
